molecular formula C17H15N5OS3 B2874683 5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 637326-96-6

5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2874683
CAS No.: 637326-96-6
M. Wt: 401.52
InChI Key: MDKPHABWUZYDEJ-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture, combining a thieno[2,3-d]pyrimidin-4(3H)-one core with a 4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole unit via a thioether linkage. The thienopyrimidine scaffold is a well-known bioisostere of purines, allowing it to interact with a wide range of enzymatic targets . Specifically, the incorporation of a thioxo group on the triazole ring is a key feature, as pyrimidine and triazole derivatives with exocyclic sulfur atoms are frequently associated with diverse biological activities . These activities can include antimicrobial, anticancer, and anti-inflammatory effects, making this structural motif a valuable template in the development of new therapeutic agents . The specific 5,6-dimethyl and phenyl substituents on the core structures are likely to fine-tune the compound's electronic properties, lipophilicity, and binding affinity, enabling researchers to explore structure-activity relationships (SAR) in great depth. This compound is an excellent candidate for screening against kinase targets, such as EGFR, given the established role of related 4-anilinoquinazoline and 4-aminopyrimidine scaffolds in the design of kinase inhibitors . It is supplied For Research Use Only and is intended for use by qualified scientists in laboratory settings.

Properties

IUPAC Name

5,6-dimethyl-2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS3/c1-9-10(2)26-15-13(9)14(23)18-16(19-15)25-8-12-20-21-17(24)22(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,21,24)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKPHABWUZYDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC3=NNC(=S)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The compound's structure features multiple heterocycles and functional groups that contribute to its biological activity. The synthesis typically involves a multi-step process that includes the formation of thiazole and triazole moieties. The synthesis pathway can be summarized as follows:

  • Formation of Thiazole Ring : The initial step often involves the reaction of thiosemicarbazide with carbonyl compounds to form thiazole derivatives.
  • Triazole Formation : Subsequent reactions involve the introduction of phenyl groups and methyl groups to yield the final compound.
  • Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds with similar triazole structures have shown activity against various cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity at low concentrations (e.g., 6.2 μM for HCT116) .
CompoundCell LineIC50 (μM)
47fHCT1166.2
47eT47D43.4
47gT47D27.3

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Various derivatives have been tested against pathogenic bacteria and fungi:

  • Antibacterial Testing : Compounds derived from similar triazole frameworks demonstrated strong antibacterial activity compared to standard antibiotics like chloramphenicol .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have been evaluated for antifungal activity:

  • Fungal Pathogens : Studies have reported effective inhibition against common fungal strains, suggesting potential use in treating fungal infections .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds may induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Study on Triazole Derivatives : A study involving a series of triazole derivatives demonstrated significant anticancer effects in vivo, leading to tumor regression in animal models .
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of triazole-based compounds in combination therapies for various cancers.

Comparison with Similar Compounds

Structural Comparisons
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethyl; 4-phenyl-5-thioxo-1,2,4-triazole via methylthio linker Thioxo-triazole, methylthio
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one () Tetrahydrobenzo-thienopyrimidinone 2,3-di-tert-butyl-4-hydroxyphenyl Phenolic hydroxyl, tert-butyl groups
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one () Thiazolo[4,5-d]pyrimidinone Ethyl, p-tolyl oxoethylthio, phenyl Thioxo-thiazole, oxoethylthio
3-Methyl-2-thioxo-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one () Tetrahydrobenzo-thienopyrimidinone 3-methyl, 2-thioxo Thioxo, methyl

Key Observations :

  • The target compound’s 5-thioxo-1,2,4-triazole group distinguishes it from thiazolo or imidazo derivatives (e.g., ), which may alter binding affinity in biological targets.

Key Observations :

  • Microwave synthesis () offers rapid reaction times (minutes vs. hours) but lacks yield data for direct comparison.
  • The target compound’s moderate-to-high yields (46%–86%) are comparable to traditional methods for similar heterocycles .

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